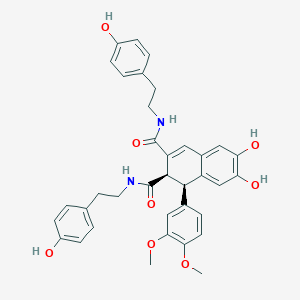![molecular formula C11H16OS B13059912 2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol](/img/structure/B13059912.png)
2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol is a chemical compound with the molecular formula C11H16OS and a molecular weight of 196.31 g/mol . This compound features a cyclopentanol ring substituted with a thiophene-3-yl ethyl group, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of thiophene-3-yl ethyl bromide with cyclopentanone in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent like tetrahydrofuran (THF). After the reaction, the product is purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: 2-[2-(Thiophen-3-yl)ethyl]cyclopentanone
Reduction: 2-[2-(Thiophen-3-yl)ethyl]cyclopentane
Substitution: Various substituted thiophene derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiophene and cyclopentanol moieties. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(Thiophen-2-yl)ethyl]cyclopentan-1-ol: Similar structure but with the thiophene ring attached at the 2-position instead of the 3-position.
Thiophene-3-ethanol: Lacks the cyclopentanol ring, making it less complex.
Uniqueness
2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol is unique due to its combination of a cyclopentanol ring and a thiophene-3-yl ethyl group. This structure provides a unique set of chemical and biological properties that are not observed in simpler or differently substituted analogs .
Propiedades
Fórmula molecular |
C11H16OS |
|---|---|
Peso molecular |
196.31 g/mol |
Nombre IUPAC |
2-(2-thiophen-3-ylethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H16OS/c12-11-3-1-2-10(11)5-4-9-6-7-13-8-9/h6-8,10-12H,1-5H2 |
Clave InChI |
KXCYJZBGGVILPU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)O)CCC2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


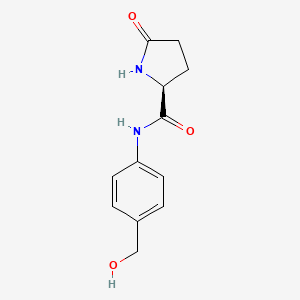
![(13S,17R)-16-(thiophene-2-carbonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene](/img/structure/B13059839.png)
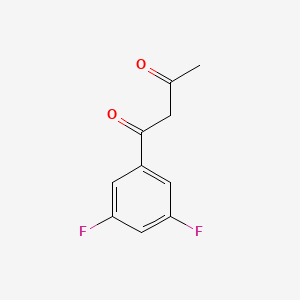
![2-Aminothieno[3,2-d]pyrimidin-4-ol](/img/structure/B13059852.png)
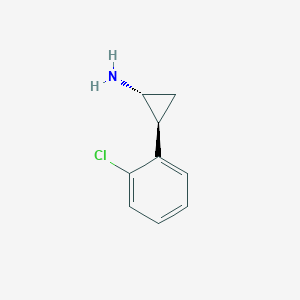


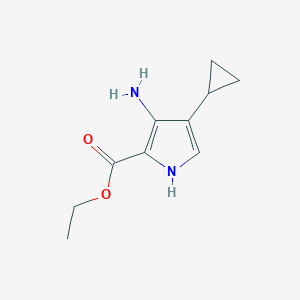

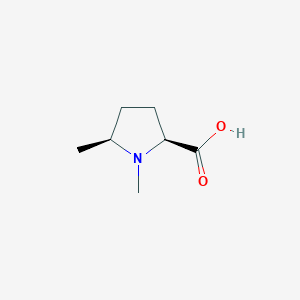
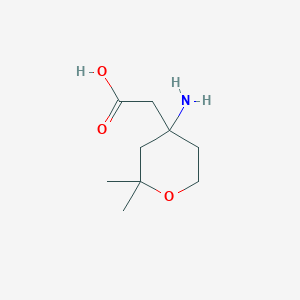
![2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B13059909.png)
